N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816064
InChI: InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H
SMILES:
Molecular Formula: C12H8ClFN2O4S
Molecular Weight: 330.72 g/mol

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide

CAS No.:

Cat. No.: VC14816064

Molecular Formula: C12H8ClFN2O4S

Molecular Weight: 330.72 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide -

Specification

Molecular Formula C12H8ClFN2O4S
Molecular Weight 330.72 g/mol
IUPAC Name N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H
Standard InChI Key SRTJLGKTMSYZCN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is C₁₂H₈ClFN₂O₄S, yielding a molecular weight of 330.72 g/mol. The nitro (-NO₂) and sulfonamide (-SO₂NH-) groups dominate its reactivity, while the chloro and fluoro substituents enhance its lipophilicity .

Structural Characterization

The compound’s structure comprises:

  • A 2-chloro-5-nitrophenyl group: Chlorine at position 2 and nitro at position 5 create steric and electronic effects that influence intermolecular interactions.

  • A 4-fluorobenzenesulfonamide moiety: The fluorine atom at position 4 modulates electron density, potentially affecting binding affinity in biological systems .

Key spectroscopic data for analogous sulfonamides include:

  • ¹H NMR: Aromatic protons appear between δ 7.2–8.5 ppm, with deshielding observed near nitro and sulfonamide groups .

  • IR Spectroscopy: Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Sulfonation: 4-Fluorobenzenesulfonyl chloride reacts with 2-chloro-5-nitroaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

    C₆H₄FSO₂Cl + C₆H₄ClNO₂NH₂ → C₁₂H₈ClFN₂O₄S + HCl\text{C₆H₄FSO₂Cl + C₆H₄ClNO₂NH₂ → C₁₂H₈ClFN₂O₄S + HCl}

    Reaction conditions typically involve anhydrous dichloromethane at 0–5°C to minimize side reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65–75% yield .

Reactivity Profile

  • Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C), enabling downstream derivatization.

  • Electrophilic Substitution: The chloro substituent directs further substitution to the para position, though steric hindrance from the sulfonamide group may limit reactivity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity and nitro groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Stable under ambient conditions but prone to photodegradation; storage in amber vials at -20°C is recommended .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight330.72 g/mol
LogP2.8
Water Solubility<0.1 mg/mL
Melting Point198–202°C (decomposes)
CompoundTarget ActivityIC₅₀/MIC
N-(2-Chloro-4-nitrophenyl)-... MCF-7 cytotoxicity1.2 µM
2-Chloro-5-nitro-N-phenylbenzamide S. aureus inhibition8 µg/mL

Toxicological Considerations

  • Nitro Group Toxicity: Nitroaromatics may induce methemoglobinemia or hepatotoxicity via reactive oxygen species (ROS) generation.

  • Chloro Substituent: Potential bioaccumulation risks due to halogen’s persistence in lipid tissues .

Applications and Future Directions

Drug Development

This compound could serve as a lead for:

  • Antiparasitic Agents: Nitro-containing sulfonamides (e.g., sulfamethoxazole) are used in toxoplasmosis treatment.

  • Anticancer Prodrugs: Nitroreductase-activated prodrugs targeting hypoxic tumors .

Material Science

  • Polymer Additives: Sulfonamide derivatives enhance thermal stability in polyamides.

  • Semiconductor Intermediates: Fluorinated aromatics are used in organic electronics .

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